1-(2-Bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea - 1396876-20-2

1-(2-Bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea

Catalog Number: EVT-2835520
CAS Number: 1396876-20-2
Molecular Formula: C16H19BrN4O2
Molecular Weight: 379.258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole

Compound Description: This compound serves as a key intermediate in the synthesis of 1,2,4-oxadiazole derivatives. []

Relevance: 3-(3-Nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole shares the 1,2,4-oxadiazole ring system with the target compound, 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. This common structural feature links the two compounds. []

4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine

Compound Description: This compound is another reagent used in synthesizing 1,2,4-oxadiazole derivatives. []

Relevance: While this compound itself doesn't directly mirror the structure of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, its reaction with 3-(3-Nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole highlights a synthetic pathway for creating compounds with the 1,2,4-oxadiazole moiety. This emphasizes the importance of the 1,2,4-oxadiazole structure in the context of the target compound. []

Methyl 2-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

Compound Description: This compound serves as a precursor in synthesizing 1,2,4-oxadiazole-containing molecules. []

Relevance: The presence of the 1,2,4-oxadiazole ring, also found in 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, directly connects these compounds. This shared motif signifies their similar chemical nature. []

N,N-Dimethylformamide Dimethyl Acetal

Compound Description: This chemical acts as a reagent in reactions involving 1,2,4-oxadiazole derivatives, often leading to the formation of molecules with distinct structural features. [, , , , ]

Relevance: While not structurally analogous to 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, N,N-Dimethylformamide dimethyl acetal's frequent use in reactions with compounds like Methyl 2-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate demonstrates a common synthetic strategy for modifying molecules containing the 1,2,4-oxadiazole group. This indirect link emphasizes the relevance of this heterocycle in relation to the target compound. [, , , , ]

3β-(Substituted phenyl)tropan-2β-carboxylic Acid Esters

Compound Description: These compounds are known to exhibit high affinity for the cocaine binding site on the dopamine transporter, both in vitro and in vivo, and act as potent inhibitors of dopamine uptake in vitro. []

Relevance: Though not structurally identical, 3β-(Substituted phenyl)tropan-2β-carboxylic acid esters are relevant to 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea because they provide the foundation for exploring bioisosteric replacements. Specifically, the ester functionalities in these compounds were replaced with 1,2,4-oxadiazole rings, leading to the development of new analogues with comparable or even improved biological activities. []

3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes

Compound Description: These compounds were designed as bioisosteres of 3β-(Substituted phenyl)tropan-2β-carboxylic acid esters, aiming to mimic their biological activity while potentially offering advantages in terms of pharmacokinetic properties or other drug-like characteristics. []

Relevance: This group of compounds, including 3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes, exemplifies the concept of bioisosterism in relation to 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. By replacing the ester group with a 1,2,4-oxadiazole ring, researchers sought to maintain or enhance the desired biological effects while potentially improving other drug-like properties. This approach highlights the importance of exploring structural modifications to optimize the activity and characteristics of compounds like the target compound. []

(1R,5S)-3 Phenyl-2-(3-methyl-1',2',4'-oxadiazol-5'-yl)tropane

Compound Description: This specific compound, along with its stereoisomers, belongs to the class of 3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes, which were synthesized as part of a study on the structure-activity relationships of cocaine analogues. []

Relevance: Similar to other 3β-(Substituted phenyl)-2β-(3-substituted 1',2',4'-oxadiazol-5'-yl)tropanes, (1R,5S)-3 Phenyl-2-(3-methyl-1',2',4'-oxadiazol-5'-yl)tropane shares the 1,2,4-oxadiazole ring system with 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, underscoring the significance of this heterocyclic motif in medicinal chemistry. []

ADX47273 [S-(4-Fluorophenyl)-{3-[3-(4-fluorophenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It has shown promising preclinical antipsychotic-like and procognitive effects. []

Relevance: Both ADX47273 and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea incorporate the 1,2,4-oxadiazole ring as a central structural element. This commonality suggests potential similarities or differences in their physicochemical properties, binding affinities, and pharmacological profiles. The presence of the 1,2,4-oxadiazole moiety in both compounds highlights its versatility as a building block in medicinal chemistry for targeting diverse therapeutic areas. []

Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate

Compound Description: This compound is structurally characterized by its planar conformation, which influences its chemical reactivity and potential biological activities. []

Relevance: Although Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenylhydrazonoethanoate differs structurally from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, both compounds contain the 1,2,4-oxadiazole ring. This shared feature suggests a potential relationship in their synthetic pathways or highlights the broader relevance of the 1,2,4-oxadiazole moiety in designing molecules with specific properties. []

[(Z)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-(1-naphthyl)ethenylamino]formaldehyde Oxime

Compound Description: The crystal structure of this compound reveals the presence of intramolecular hydrogen bonds, which stabilize its conformation and influence its interactions with potential binding partners. []

Relevance: Both [(Z)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-(1-naphthyl)ethenylamino]formaldehyde oxime and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea incorporate the 1,2,4-oxadiazole ring as a key structural element. This commonality suggests that they may share some physicochemical properties or exhibit similar reactivity patterns. The presence of the 1,2,4-oxadiazole moiety in both compounds emphasizes its importance as a building block in medicinal chemistry. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound, along with its derivatives, has been investigated for its antimicrobial activity against the Candida albicans fungus. []

Relevance: The structural similarity lies in the shared 1,2,4-oxadiazole ring present in both Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. This common heterocycle suggests potential similarities in their synthesis or points to a broader class of compounds containing the 1,2,4-oxadiazole motif. []

3-Substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This class of compounds, including 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones, has been explored for potential antimicrobial properties. []

Relevance: The common thread between 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea lies in their shared 1,2,4-oxadiazole ring. This structural feature suggests they might be grouped within a larger family of 1,2,4-oxadiazole-containing compounds, potentially sharing synthetic pathways or exhibiting comparable reactivity. []

4-(Alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

Compound Description: This group of compounds, which includes 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines, has been studied for its potential antifungal effects against Candida albicans. []

Relevance: Both 4-(Alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea incorporate the 1,2,4-oxadiazole ring system. This structural similarity indicates that they might belong to a broader category of compounds featuring the 1,2,4-oxadiazole motif, potentially sharing common synthetic routes or exhibiting analogous reactivity. []

2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This particular compound has demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis bacterial strains in antimicrobial assays. []

Relevance: 2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea are connected by their shared inclusion of the 1,2,4-oxadiazole ring. This structural feature suggests a potential grouping within a larger family of compounds containing the 1,2,4-oxadiazole unit, possibly sharing similar synthetic approaches or displaying comparable reactivity patterns. []

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Description: This series of compounds, encompassing 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, has shown promising antimicrobial activity. []

Relevance: Although not directly mirroring the structure of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, the incorporation of 1,2,4-oxadiazole-5-ylmethyl substituents in these derivatives highlights the use of this specific heterocycle in medicinal chemistry, particularly for developing compounds with potential antimicrobial properties. This indirect relationship emphasizes the significance of the 1,2,4-oxadiazole motif in the context of the target compound. []

2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: Among the tested derivatives, 2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide emerged as the most potent antimicrobial agent. It also exhibited strong binding affinity to the active site of tRNA (guanine37-N1)-methyltransferase, a potential target for novel antibiotics. []

Relevance: While not structurally identical to 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, 2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide belongs to a series of compounds that incorporates the 1,2,4-oxadiazol-5-ylmethyl moiety. This structural feature underscores the significance of the 1,2,4-oxadiazole ring system in medicinal chemistry, particularly for designing molecules with potential antimicrobial properties. []

(R,S)-1-Methyl-3-[3-(aryl)-1,2,4-oxadiazol-5-yl] Ethyl 2,3-Dideoxy-α-D-erythro-Hex-2-Enopyranosides

Compound Description: This family of compounds represents a series of diastereoisomers synthesized and characterized using various spectroscopic techniques. []

Relevance: (R,S)-1-Methyl-3-[3-(aryl)-1,2,4-oxadiazol-5-yl] ethyl 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea are linked by the common presence of the 1,2,4-oxadiazole ring in their structures. This shared heterocycle suggests they could be categorized within a larger group of 1,2,4-oxadiazole-containing compounds and potentially share some similarities in their synthesis or reactivity. []

1-Acetyl-3,3-bis((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

Compound Description: This compound, characterized by X-ray crystallography, features intramolecular C—H…O hydrogen bonds that influence its molecular packing and potential interactions. []

Relevance: The presence of the 1,2,4-oxadiazole ring in both 1-Acetyl-3,3-bis((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea suggests that these compounds could be classified within a broader group of molecules containing this heterocycle. This shared structural motif highlights the significance of the 1,2,4-oxadiazole ring as a building block in medicinal chemistry. []

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol

Compound Description: This compound exists in its enol form, stabilized by an intramolecular O—H⋯N hydrogen bond, resulting in a planar molecular structure. []

Relevance: Both 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-4H-1-benzopyran-3-ol and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea contain the 1,2,4-oxadiazole ring as a common structural element. This shared heterocycle suggests they may be part of a broader class of compounds incorporating this motif, potentially sharing some similarities in their synthesis or exhibiting comparable reactivity. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Compound Description: This compound, synthesized through a multi-step protocol, has been characterized using various spectroscopic techniques, including HRMS, IR, 1H NMR, and 13C NMR. []

Relevance: While 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione does not directly resemble the structure of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, it highlights the use of heterocyclic systems in medicinal chemistry. The presence of the 1,2,4-triazole ring in this compound, though different from the 1,2,4-oxadiazole ring in the target compound, emphasizes the broader significance of heterocycles in drug design and discovery. []

3-(Hydroxyimino)isoindolin-1-one

Compound Description: This compound served as a key starting material for developing an effective method to synthesize 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, a versatile intermediate in organic synthesis. []

Relevance: While 3-(Hydroxyimino)isoindolin-1-one itself doesn't directly mirror the structure of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, its successful utilization in synthesizing a 1,2,4-oxadiazole derivative highlights the versatility of this heterocycle in synthetic chemistry. This indirect link underscores the broader significance of the 1,2,4-oxadiazole moiety, even in contexts beyond compounds directly mimicking the target compound's structure. []

3H,5H-[1,2,4]Oxadiazolo[3,4-a]isoindole-3,5-dione

Compound Description: This compound serves as a crucial intermediate in the synthesis of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, which is derived from 3-(hydroxyimino)isoindolin-1-one. []

Relevance: While 3H,5H-[1,2,4]Oxadiazolo[3,4-a]isoindole-3,5-dione may not be a direct structural analogue of 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, its role as an intermediate in the synthesis of a 1,2,4-oxadiazole derivative highlights the relevance of this specific heterocycle in synthetic chemistry. This indirect relationship emphasizes the importance of the 1,2,4-oxadiazole ring system, even when present in compounds that don't directly mirror the target compound's structure. []

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic Acid

Compound Description: This compound represents a valuable building block for creating diverse chemical entities, particularly isomeric vic-carbamimidoyl(hetero)aromatic carboxylic acids, which are challenging to synthesize using other methods. []

Relevance: While structurally different from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid stands out due to its 1,2,4-oxadiazole ring. This shared feature suggests a possible connection in terms of chemical synthesis or highlights a broader category of compounds containing the 1,2,4-oxadiazole motif. []

6-(5-Methyl-1,2,4-oxadiazol-3-yl)-2,2′-bipyridine (L)

Compound Description: This compound, often denoted as L, serves as a tridentate ligand and forms complexes with iron(II) and nickel(II) ions. []

Relevance: Despite structural differences, 6-(5-Methyl-1,2,4-oxadiazol-3-yl)-2,2′-bipyridine (L) and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea share the presence of the 1,2,4-oxadiazole ring system. This commonality points towards a potential relationship in their synthetic pathways or highlights a broader class of compounds characterized by the 1,2,4-oxadiazole motif. []

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine

Compound Description: This compound, a derivative of 1,2,4-triazole, exhibits a wide spectrum of biological activity, notably antimicrobial and antifungal effects, making it a promising candidate for further research. []

Relevance: Although 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine possesses a 1,2,4-triazole ring instead of the 1,2,4-oxadiazole found in 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, both belong to the broader class of azole heterocycles. These heterocycles are known for their diverse biological activities, suggesting potential similarities in their modes of action or highlighting a general trend of exploring azole-containing compounds for therapeutic applications. []

5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

Compound Description: Similar to 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, this 1,2,4-triazole derivative displays a broad spectrum of biological activity, including antimicrobial and antifungal effects. []

Relevance: While 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol contains a 1,2,4-triazole ring and 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea features a 1,2,4-oxadiazole ring, both belong to the larger family of azole heterocycles. This structural similarity suggests potential commonalities in their synthesis or points towards a broader trend of utilizing azole-containing compounds in medicinal chemistry due to their diverse biological activities. []

5,6-Diphenyl-1,2,4-triazin-3-yl Barbituric Acid Derivatives

Compound Description: This series of compounds, featuring a 5,6-diphenyl-1,2,4-triazin-3-yl moiety attached to a barbituric acid scaffold, was investigated for its potential as CDK2 inhibitors. []

Relevance: Though structurally distinct from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, the exploration of 5,6-diphenyl-1,2,4-triazin-3-yl barbituric acid derivatives as CDK2 inhibitors highlights the broader significance of heterocyclic systems, particularly those containing nitrogen, in medicinal chemistry. This indirect relationship emphasizes the importance of exploring diverse heterocyclic frameworks, including 1,2,4-oxadiazoles, for developing new therapeutic agents. []

3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-ylmethyl)urea Derivatives

Compound Description: This series of compounds was designed and synthesized to investigate their anxiolytic activity. They exhibited anticonvulsant and anxiolytic effects comparable to or exceeding those of reference drugs like diazepam and gidazepam. []

Relevance: Although 3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-ylmethyl)urea derivatives are structurally different from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, both incorporate heterocyclic systems. This emphasizes the importance of heterocycles, such as 1,2,4-triazoles and 1,2,4-oxadiazoles, in medicinal chemistry, particularly for their potential in developing compounds with central nervous system activity. []

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine

Compound Description: This compound serves as a central scaffold for designing and synthesizing novel urea derivatives aimed at discovering new anticancer agents. []

Relevance: While 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine might not structurally resemble 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, their relevance stems from their shared presence within the broader category of heterocyclic compounds. This emphasizes the significance of exploring diverse heterocyclic frameworks, including those with nitrogen atoms, in medicinal chemistry, particularly for developing compounds with potential anticancer activity. []

N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) Urea Derivatives

Compound Description: This series of urea derivatives, derived from 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine, was synthesized and evaluated for its anticancer activity against human neuroblastoma (SK N SH) and human colon carcinoma (COLO 205) cell lines. []

Relevance: Although structurally different from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives highlight the use of diverse heterocyclic scaffolds in medicinal chemistry, particularly for developing potential anticancer agents. This indirect relationship emphasizes the broader significance of heterocycles, including those containing nitrogen atoms, in drug discovery efforts. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound, characterized by the presence of both a 1,3,4-oxadiazole and a thieno[2,3-d]pyrimidine ring system, was synthesized as a key intermediate. []

Relevance: Despite lacking a direct structural resemblance to 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, the incorporation of a 1,3,4-oxadiazole ring in 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione underscores the importance of this particular heterocycle in medicinal chemistry. This indirect relationship highlights the broader relevance of 1,3,4-oxadiazoles in designing and synthesizing compounds with potential biological activities. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This series of compounds, derived from 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, was synthesized and evaluated for antimicrobial activity. []

Relevance: Although structurally different from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, the 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones series shares the presence of a 1,3,4-oxadiazole ring. This structural commonality suggests that these compounds might belong to a broader class of 1,3,4-oxadiazole-containing molecules, highlighting the relevance of this heterocycle in medicinal chemistry for potentially designing compounds with various biological activities. []

2-[5-Methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides

Compound Description: This specific derivative, part of a series explored for antimicrobial activity, features a 1,3,4-oxadiazole ring within its structure. []

Relevance: While structurally distinct from 1-(2-Bromophenyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, 2-[5-Methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides shares the 1,3,4-oxadiazole ring system. This shared heterocycle suggests they might belong to a broader category of compounds with this motif, indicating potential similarities in their synthesis or reactivity. []

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: This group of compounds, incorporating two 1,3,4-oxadiazole rings within their structure, exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, comparable to reference drugs. []

Properties

CAS Number

1396876-20-2

Product Name

1-(2-Bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-YL)cyclohexyl]urea

IUPAC Name

1-(2-bromophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Molecular Formula

C16H19BrN4O2

Molecular Weight

379.258

InChI

InChI=1S/C16H19BrN4O2/c1-11-18-14(23-21-11)16(9-5-2-6-10-16)20-15(22)19-13-8-4-3-7-12(13)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,19,20,22)

InChI Key

LBJPOBBBKGBZCC-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.